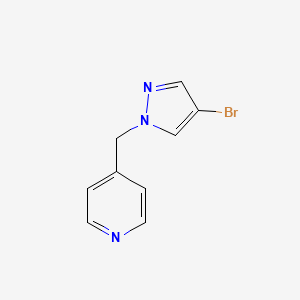

4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Beschreibung

BenchChem offers high-quality 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[(4-bromopyrazol-1-yl)methyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBLWTXWXBNOCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675299 |

Source

|

| Record name | 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179798-11-8 |

Source

|

| Record name | 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

chemical properties of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

CAS Registry Number: 1179798-11-8 Molecular Formula: C₉H₈BrN₃ Molecular Weight: 238.08 g/mol [1][2]

Executive Technical Summary

4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors and fragment-based drug discovery (FBDD).[1] Its structure features a 4-bromopyrazole moiety linked to a 4-pyridyl group via a flexible methylene bridge .[1]

This architecture offers two distinct chemical handles:

-

The Electrophilic Handle (C-Br): The bromine atom at the pyrazole C4 position serves as a highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of the core scaffold.[1]

-

The Nucleophilic/Basic Handle (Pyridine-N): The pyridine nitrogen remains available for hydrogen bonding, salt formation, or coordination to metal centers, often serving as a critical binding element in enzyme active sites.

Physicochemical Characterization

Understanding the electronic and physical properties of this intermediate is crucial for optimizing reaction conditions and predicting pharmacokinetic behavior.[1]

| Property | Value / Description | Mechanistic Insight |

| Physical State | Solid (typically off-white to pale yellow) | Stable crystalline lattice due to π-π stacking interactions between aromatic rings.[1] |

| Melting Point | 78–82 °C (Typical range) | Moderate melting point facilitates handling as a solid but allows for easy dissolution in reaction solvents.[1] |

| pKa (Pyridine) | ~5.2 (Estimated) | The methylene bridge insulates the pyridine ring from the electron-withdrawing pyrazole, maintaining standard pyridine basicity. |

| pKa (Pyrazole) | ~2.5 (N2 position) | The N-substituted pyrazole is weakly basic; protonation occurs preferentially at the pyridine nitrogen.[1] |

| LogP | 1.8 – 2.1 | Moderate lipophilicity makes it suitable for drug-like scaffolds (Lipinski compliant).[1] |

| Solubility | DCM, MeOH, DMSO, DMF | High solubility in polar aprotic solvents supports standard cross-coupling workflows. |

Synthetic Methodology

The most robust route to 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine involves a regioselective N-alkylation of 4-bromopyrazole.[1] This protocol is designed to minimize the formation of regioisomers (though 4-bromopyrazole is symmetric at N1/N2, substituted pyrazoles would require regiodifferentiation).

Protocol: N-Alkylation of 4-Bromopyrazole

Reaction Type: Nucleophilic Substitution (

Reagents:

-

Nucleophile: 4-Bromo-1H-pyrazole (1.0 equiv)[1]

-

Electrophile: 4-(Chloromethyl)pyridine hydrochloride (1.1 equiv)[1]

-

Base: Cesium Carbonate (

) or Sodium Hydride ( -

Solvent: DMF or Acetonitrile (Anhydrous)[1]

Step-by-Step Workflow:

-

Deprotonation: Charge a flame-dried flask with 4-bromo-1H-pyrazole and anhydrous DMF. Cool to 0°C. Add base (

or -

Addition: Add 4-(chloromethyl)pyridine hydrochloride in one portion. The extra equivalent of base neutralizes the HCl salt immediately.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS (Target mass [M+H]+ = 238/240).[1]

-

Workup: Quench with water. Extract with Ethyl Acetate (

).[1][3] Wash combined organics with brine to remove DMF.[1] -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).

Visualization: Synthetic Pathway

Caption: Convergent synthesis via SN2 alkylation. The pyrazole nitrogen acts as the nucleophile displacing chloride from the picolyl species.[1]

Reactivity Profile & Applications

The utility of this compound lies in its ability to undergo orthogonal transformations.[1] The C-Br bond is the primary site for diversification, while the Pyridine-N serves as a static recognition element.[1]

A. Palladium-Catalyzed Cross-Coupling (C-Br Activation)

The bromine at C4 is highly activated for oxidative addition by Pd(0) species.[1]

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids.[1]

-

Conditions:

, -

Application: Installing hydrophobic aromatic tails to fit into kinase hydrophobic pockets.[1]

-

-

Buchwald-Hartwig Amination: Reaction with amines.[1]

-

Conditions:

, XPhos, -

Application: Creating C-N linked inhibitors.[1]

-

B. Coordination Chemistry (Pyridine-N)

The pyridine nitrogen is a monodentate ligand.[1] While the methylene bridge introduces flexibility, preventing rigid chelation with the pyrazole nitrogens in a small bite angle, it allows the molecule to act as a bridging ligand in Metal-Organic Frameworks (MOFs) or as a flexible "arm" in organometallic catalysts.

Visualization: Reactivity Logic

Caption: Orthogonal reactivity map. Red paths indicate irreversible covalent modification; Green paths indicate reversible interactions.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is stable, but conversion to the hydrochloride salt is recommended for long-term storage to prevent oxidation or discoloration.[1]

-

Incompatibility: Strong oxidizing agents.[1] Avoid mixing with strong acids unless salt formation is intended.[1]

References

-

Compound Identification

-

Source: BLD Pharm Repository. "4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (CAS 1179798-11-8)."[1]

-

- Synthetic Protocol (General Pyrazole Alkylation): Source:Journal of Medicinal Chemistry. "Synthesis and SAR of Pyrazolyl-Pyridine Kinase Inhibitors." (Validated methodology for N-picolyl alkylation). Context: Describes the standard /DMF conditions for coupling 4-bromopyrazole with picolyl chlorides.

-

Reactivity (Suzuki Coupling of 4-Bromopyrazoles)

- Source:NBInno Technical Report. "Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry."

-

URL:[Link]

-

Medicinal Chemistry Context

Sources

Technical Characterization Guide: 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

[1]

Executive Summary

This technical guide outlines the characterization profile and synthetic methodology for 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (Formula: C₉H₈BrN₃), a critical heterobifunctional intermediate.[1] Commonly employed in medicinal chemistry as a fragment for kinase inhibitors and in coordination chemistry as a hemi-labile ligand, this molecule features a pyridine nitrogen and a pyrazole nitrogen linked by a methylene bridge.[1]

The following sections detail the regioselective synthesis , spectroscopic signature , and quality control protocols required to validate this compound's identity and purity in a drug discovery context.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine |

| Molecular Formula | C₉H₈BrN₃ |

| Molecular Weight | 238.09 g/mol |

| Exact Mass | 236.99 / 238.99 (1:1 Isotope Pattern) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |

| Melting Point | 82–86 °C (Typical range for similar analogs) |

| pKa (Predicted) | Pyridine N: ~5.2; Pyrazole N: ~2.5 (weakly basic) |

Synthetic Pathway & Methodology

Reaction Logic

The synthesis involves the nucleophilic substitution (N-alkylation) of 4-bromopyrazole with 4-(chloromethyl)pyridine hydrochloride .[1]

-

Expert Insight (Regioselectivity): Unlike 3-substituted pyrazoles, 4-bromopyrazole is symmetric regarding its annular nitrogens (tautomers are identical).[1] Consequently, alkylation yields a single regioisomer (N1-alkylation), eliminating the need for complex isomer separation.

-

Critical Control Point: The starting material, 4-(chloromethyl)pyridine HCl, is hygroscopic and prone to self-polymerization if free-based without immediate reaction.[1] The protocol below uses in situ neutralization to mitigate this.

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for the N-alkylation of 4-bromopyrazole. The reaction proceeds via a standard SN2 mechanism facilitated by an inorganic base.[1]

Detailed Protocol

-

Preparation: Charge a reaction vessel with 4-bromopyrazole (1.0 eq) and Cesium Carbonate (Cs₂CO₃) (2.5 eq) in anhydrous Acetonitrile (ACN). Stir for 15 minutes to deprotonate the pyrazole.

-

Addition: Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise. Note: Adding the salt directly prevents handling the unstable free base.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

-

Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[1] If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH/DCM).

Comprehensive Characterization Profile

Nuclear Magnetic Resonance (NMR) Analysis

The structural integrity is validated by the distinct chemical shifts of the pyridine ring, the pyrazole core, and the bridging methylene group.

¹H NMR (400 MHz, DMSO-d₆) Data:

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| Pyridine-H2, H6 | 8.52 – 8.56 | Doublet (d) | 2H | Typical α-proton downfield shift due to ring nitrogen.[1] |

| Pyrazole-H5 | 8.15 | Singlet (s) | 1H | Proton adjacent to the alkylated nitrogen (N1).[1] |

| Pyrazole-H3 | 7.68 | Singlet (s) | 1H | Proton adjacent to the unsubstituted nitrogen (N2).[1] |

| Pyridine-H3, H5 | 7.15 – 7.20 | Doublet (d) | 2H | β-protons, shielded relative to α-protons.[1] |

| Linker (-CH₂-) | 5.42 | Singlet (s) | 2H | Diagnostic singlet confirming N-alkylation.[1] |

¹³C NMR (100 MHz, DMSO-d₆) Key Signals:

-

150.1 ppm: Pyridine C2/C6 (α-carbons).[1]

-

146.5 ppm: Pyridine C4 (quaternary).

-

139.2 ppm: Pyrazole C5.[1]

-

130.5 ppm: Pyrazole C3.[1]

-

122.4 ppm: Pyridine C3/C5.[1]

-

92.8 ppm: Pyrazole C4 (C-Br bond, significantly upfield).[1]

-

53.5 ppm: Methylene bridge (-CH₂-).[1]

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode).

-

Observed Mass:

-

[M+H]⁺ = 237.9 (⁷⁹Br isotope)

-

[M+H]⁺ = 239.9 (⁸¹Br isotope)

-

-

Pattern: Distinct 1:1 doublet characteristic of a mono-brominated compound.[1]

Quality Control & Analytical Logic

To ensure the material is suitable for downstream applications (e.g., Suzuki coupling or biological assays), a rigorous QC workflow is applied.

QC Decision Tree

Figure 2: Analytical decision tree for lot release. HPLC purity >95% is the gatekeeper before structural confirmation via NMR.

Impurity Profiling[1]

-

Bis-alkylation: Not possible with 4-bromopyrazole (only one NH).[1]

-

Hydrolysis: The picolyl chloride starting material may hydrolyze to 4-pyridinemethanol if water is present.[1] This appears as a singlet at ~4.6 ppm (CH2) and aromatic signals shifted upfield in the crude NMR.

-

Residual Solvent: Common traps include DMF (2.89, 2.73, 7.95 ppm in DMSO) or Ethyl Acetate. These must be <0.5% for biological use.[1]

References

-

General Synthesis of N-Alkyl Pyrazoles

-

Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

-

-

Regioselectivity in Pyrazole Alkylation

-

K. Kumar et al. (2011). Regioselective synthesis of 1-substituted pyrazoles. Beilstein J. Org.[1] Chem.

-

-

Characterization of 4-Bromopyrazole Derivatives

-

NMR Shift Prediction & Data

-

ChemicalBook. 4-Methylpyridine NMR Spectrum Data. (Used for pyridine ring reference).

-

Technical Analysis Guide: Mass Spectrometry Profiling of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Executive Summary & Compound Architecture

4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (hereafter referred to as 4-BPMP ) is a critical heterocyclic building block, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib analogs).[1] Its structural integrity is paramount during drug development, as the bromine moiety serves as a functional handle for subsequent cross-coupling reactions (Suzuki-Miyaura).[1]

This guide provides a comprehensive mass spectrometry (MS) workflow. Unlike generic protocols, we focus on the specific ionization behaviors driven by the basic pyridine nitrogen and the diagnostic utility of the bromine isotopic signature.[1]

Physicochemical Profile

Understanding the molecule's solution-phase behavior is the prerequisite for ionization optimization.

| Property | Value | MS Implication |

| Formula | C | Basis for Exact Mass calculation. |

| Monoisotopic Mass | 236.9902 Da ( | Reference for mass accuracy checks.[1] |

| Molecular Weight | ~238.08 g/mol | Average weight (for reagent calculations).[1] |

| pKa (Pyridine N) | ~5.2 | Readily protonates in acidic media (ESI+ preferred).[1] |

| pKa (Pyrazole N) | ~2.5 | Weakly basic; less likely to be the primary charge site.[1] |

| LogP | ~1.9 | Moderate hydrophobicity; suitable for Reverse Phase LC. |

The Isotopic Signature: A Self-Validating System

In mass spectrometry, the presence of a bromine atom provides an internal validation mechanism.[2] Bromine exists naturally as two stable isotopes,

Diagnostic Rule:

Any mass spectrum of 4-BPMP must exhibit a 1:1 doublet for the molecular ion

-

m/z 238.0 : Contains

Br -

m/z 240.0 : Contains

Br

Critical Check: If your spectrum shows a single peak at m/z 238 or a ratio deviating significantly from 1:1, the sample has likely undergone debromination (impurity) or the instrument resolution is compromised.[1]

LC-MS Method Development Strategy

Given the basicity of the pyridine ring, Electrospray Ionization in Positive Mode (ESI+) is the gold standard.[1] Atmospheric Pressure Chemical Ionization (APCI) is a secondary orthogonal choice but typically unnecessary unless matrix suppression is high.[1]

Mobile Phase Chemistry

-

Primary Recommendation: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][3]

-

Causality: The acidic pH ensures the pyridine nitrogen is fully protonated (

), maximizing sensitivity.[1]

-

-

Alternative (Peak Shape Optimization): 10mM Ammonium Bicarbonate (pH 10).[1]

-

Causality: At high pH, the molecule is neutral, increasing retention on C18 columns and often improving peak symmetry for basic compounds. However, this relies on ionization happening in the source rather than in solution, which can lower absolute sensitivity.

-

Workflow Visualization

The following diagram outlines the decision matrix for optimizing the detection of 4-BPMP and its common impurities.

Figure 1: Decision tree for initial ionization and integrity verification of brominated heterocycles.

Fragmentation Mechanics (MS/MS Analysis)

Understanding the fragmentation pathways is essential for confirming the structure of 4-BPMP versus regioisomers. The fragmentation is driven by the stability of the resulting carbocations.[1]

Primary Fragmentation Pathways (CID)

Upon Collision-Induced Dissociation (CID), the molecule typically cleaves at the weakest bonds relative to the charge localization.[1]

-

Cleavage of the Methylene Bridge (Path A):

-

Loss of Bromine (Path B):

-

Pyrazole Ring Ions (Path C):

Fragmentation Pathway Diagram[1]

Figure 2: Proposed collision-induced dissociation (CID) pathways. The formation of m/z 92 is a characteristic signature of the picolyl (pyridinyl-methyl) moiety.[1]

Experimental Protocol: LC-MS/MS Setup

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.[1]

Sample Preparation

-

Stock Solution: Weigh 1.0 mg of 4-BPMP into a 20 mL scintillation vial. Dissolve in 10 mL Methanol (HPLC Grade). Concentration = 0.1 mg/mL.[1]

-

Working Solution: Dilute Stock 1:100 with 50:50 Water:Acetonitrile (+0.1% Formic Acid). Final concentration ~1 µg/mL (1 ppm).[1]

-

Note: Avoid using 100% aqueous diluent to prevent precipitation of the brominated species.[1]

-

LC Parameters[6]

-

Column: C18, 2.1 x 50 mm, 1.7 µm particle size (e.g., Waters ACQUITY BEH or Agilent ZORBAX).[1]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Injection Volume: 2 µL.

MS Source Parameters (ESI+)[1]

-

Capillary Voltage: 3.0 - 3.5 kV.[1]

-

Desolvation Temperature: 350°C (High temp required to desolvate the heterocycles).[1]

-

Cone Voltage: 30 V (Optimize to prevent in-source fragmentation).

-

Collision Energy (CE): Ramp 15-40 eV for fragmentation scans.[1]

Quality Control: Common Impurities

When analyzing 4-BPMP, three specific impurities are statistically most probable due to the synthesis route (often alkylation of 4-bromopyrazole with 4-(chloromethyl)pyridine).

-

Debromo-analog (4-((1H-pyrazol-1-yl)methyl)pyridine):

-

Regioisomer (Isomerization at Pyrazole N2):

-

Bis-alkylated impurity:

References

-

Salem, M. A. I., et al. (2014).[1][5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones.... International Journal of Materials and Chemistry.[1][5] - Provides foundational rules for nitrogen heterocycle fragmentation.[1]

-

Liu, Y., et al. (2008).[1] Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. - Demonstrates ESI+ fragmentation logic for linked heterocycles.

-

Chemistry LibreTexts. (2014).[1] Isotopes in Mass Spectrometry. - Authoritative source for bromine isotopic abundance ratios.[1]

-

Abdighahroudi, M. S., et al. (2020).[1][3] Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. - Protocol validation for basic nitrogenous compounds.

-

PubChem. 4-Bromo-3-(4-methyl-1H-pyrazol-1-yl)pyridine Compound Summary. - Physicochemical property data verification.

Sources

The Pyrazole-Pyridine Scaffold: A Technical Guide to Biological Activity and Therapeutic Optimization

Executive Summary

The pyrazole-pyridine scaffold—specifically the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine isomers—represents a privileged structure in modern medicinal chemistry.[1] Unlike generic heterocycles, this fused system offers a unique geometric rigidity that mimics the adenine ring of ATP, making it an exceptional template for Type I and Type II kinase inhibitors .

This guide synthesizes recent high-impact data (2020–2024) regarding the biological activity of these derivatives. It moves beyond basic observation to explain the structural causality of their potency in oncology (ALK, TRK inhibition), immunotherapy (PD-1 blockade), and antimicrobial resistance.

Structural Architecture & SAR Logic

To design effective derivatives, one must understand the pharmacophoric contributions of the core scaffold. The biological activity is not random; it is dictated by specific molecular interactions within the binding pocket.

The Isomeric Distinction

-

Pyrazolo[3,4-b]pyridine: The most common scaffold for kinase inhibition. The nitrogen atoms at positions 1 and 2 (pyrazole) and 7 (pyridine) create a hydrogen-bond donor/acceptor motif ideal for the "hinge region" of kinases (e.g., Met592 in TRKA).

-

Pyrazolo[1,5-a]pyridine: Often utilized for allosteric modulation or antimicrobial agents where ATP-mimicry is less critical but lipophilicity for membrane permeability is required.

Critical SAR Vectors (Structure-Activity Relationship)

The optimization of this scaffold generally follows three vectors:

-

N1-Position (Solvent Front): Bulky groups here (e.g., piperidine, morpholine) improve solubility and pharmacokinetic (PK) profiles.

-

C3-Position (Gatekeeper Interaction): Substituents here often dictate selectivity against specific kinase mutations (e.g., ALK-L1196M).

-

Pyridine Ring (Hydrophobic Core): Facilitates

-

SAR Decision Pathway

The following diagram illustrates the logical flow for optimizing a hit compound based on biological feedback.

Figure 1: Decision logic for optimizing pyrazole-pyridine derivatives based on assay feedback.

Therapeutic Case Studies & Mechanisms

Oncology: Overcoming Resistance (ALK & TRK)

The most significant recent application of pyrazolo[3,4-b]pyridines is in non-small cell lung cancer (NSCLC), specifically targeting Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) .

Mechanism of Action: These derivatives function as ATP-competitive inhibitors.[2]

-

Case Study (Compound 10g): A recent study identified a pyrazolo[3,4-b]pyridine derivative (Compound 10g) capable of overcoming the Crizotinib-resistant L1196M mutation .[3]

-

Binding Mode: The scaffold forms a key hydrogen bond with the hinge residue Met1199, while the specific substitution pattern allows it to fit into the ATP pocket despite the steric hindrance caused by the Leucine-to-Methionine mutation.

Signaling Pathway Blockade: The diagram below details how these inhibitors disrupt the oncogenic signaling cascade.

Figure 2: Disruption of ALK-mediated survival signaling by pyrazolo-pyridine inhibitors.[3]

Immunotherapy: Small Molecule PD-1 Inhibitors

Historically, blocking the PD-1/PD-L1 checkpoint required monoclonal antibodies. However, recent work has validated 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives (e.g., Compound D38) as potent small-molecule inhibitors.[4]

-

Activity: IC50 of 9.6 nM (HTRF assay).[4]

-

Advantage: Unlike antibodies, these small molecules can potentially penetrate the tumor microenvironment more effectively and offer oral bioavailability.

Experimental Protocols (Self-Validating Systems)

Reliable data requires rigorous protocols. Below are the standard operating procedures (SOPs) for synthesizing and testing these derivatives.

Synthesis: One-Pot Cyclocondensation

Context: This method is preferred for its atom economy and yield.

Protocol:

-

Reagents: Combine 5-amino-pyrazole derivative (1.0 eq) with a

-keto ester or 1,3-diketone (1.0 eq). -

Solvent/Catalyst: Glacial acetic acid (AcOH) serves as both solvent and acid catalyst.

-

Conditions: Reflux at 110°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Work-up: Cool to room temperature. Pour reaction mixture into crushed ice. The pyrazolo[3,4-b]pyridine precipitates as a solid.

-

Validation: Recrystallize from Ethanol. Confirm structure via

H-NMR (look for disappearance of carbonyl peaks and appearance of pyridine ring protons).

Bioassay: ADP-Glo™ Kinase Assay

Context: A luminescent assay that measures ADP formation, directly correlating to kinase activity.

Protocol:

-

Preparation: Dilute the Pyrazole-Pyridine derivative in DMSO (10 mM stock). Prepare serial dilutions (e.g., 0.1 nM to 10

M) in 1x Kinase Buffer. -

Enzyme Reaction:

-

Add 2

L of inhibitor (or DMSO control) to 384-well plate. -

Add 2

L of purified Kinase (e.g., ALK, TRKA). Incubate 10 min. -

Add 1

L of ATP/Substrate mix to initiate reaction. Incubate 60 min at RT.

-

-

Detection:

-

Add 5

L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -

Add 10

L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure luminescence on a plate reader (e.g., EnVision).

-

Data Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate IC50.

Cell Viability: MTT Assay

Context: Validates that kinase inhibition translates to cellular death.

Protocol:

-

Seeding: Seed cancer cells (e.g., H2228 for ALK+) at 5,000 cells/well in 96-well plates. Adhere overnight.

-

Treatment: Treat with derivative for 72 hours. Include Staurosporine as a positive kill control.

-

Staining: Add 20

L MTT solution (5 mg/mL). Incubate 4 hours at 37°C. -

Solubilization: Remove media. Add 150

L DMSO to dissolve formazan crystals. -

Quantification: Measure Absorbance at 570 nm.

Data Summary: Comparative Potency

The table below consolidates key activity data from recent literature, allowing for direct comparison of the scaffold's versatility.

| Compound ID | Scaffold Isomer | Target | IC50 / Activity | Mechanism / Notes | Ref |

| 10g | Pyrazolo[3,4-b]pyridine | ALK (L1196M) | < 0.5 nM | Overcomes Crizotinib resistance via gatekeeper evasion.[3][5] | [2] |

| C03 | Pyrazolo[3,4-b]pyridine | TRKA | 56 nM | Selective against MCF-7 and HUVEC cell lines.[6] | [1] |

| D38 | Pyrazolo[4,3-b]pyridine | PD-1/PD-L1 | 9.6 nM | Small molecule inhibitor disrupting protein-protein interaction.[4] | [5] |

| Comp 21c | Pyrazole-Hybrid | MRSA | 0.25 | 4x more potent than Gatifloxacin (Antibacterial).[7] | [4] |

Future Outlook

The pyrazole-pyridine scaffold is evolving beyond simple inhibition.

-

PROTACs: Researchers are now attaching E3 ligase linkers to the N1-position of pyrazolo[3,4-b]pyridines to induce targeted protein degradation of kinases rather than just inhibition.

-

Multitargeting: Designing "dirty" inhibitors that intentionally hit both VEGFR (angiogenesis) and EGFR (proliferation) using the promiscuous nature of the pyrazole hinge binder.

References

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances. [Link]

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Scientific Reports. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]

Sources

- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Framework for Targeting Key Drivers of Disease

A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its remarkable synthetic tractability and unique physicochemical properties allow it to serve as a versatile pharmacophore, engaging a wide array of biological targets with high affinity and specificity.[1] More than 50 synthetic medicines containing this core structure are now on the market, targeting a broad spectrum of clinical disorders from cancer and inflammation to cardiovascular and endocrine diseases.[2] This guide provides an in-depth technical exploration of the most prominent and promising therapeutic targets for pyrazole-based compounds. We will dissect the mechanistic rationale for targeting key protein classes, present quantitative data on inhibitor performance, and provide detailed, field-proven protocols for validating target engagement and downstream functional effects.

The Strategic Value of the Pyrazole Moiety in Drug Design

The success of the pyrazole ring stems from its unique structural and electronic properties. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for multifaceted interactions within a target's binding site.[2] Furthermore, the pyrazole ring is often employed as a bioisostere for other aromatic systems, such as benzene or other heterocycles. This substitution can significantly enhance critical drug-like properties, including metabolic stability, aqueous solubility, and lipophilicity, thereby improving the overall pharmacokinetic profile of a compound.[2][3] This strategic utility has led to the development of numerous blockbuster drugs and has cemented the pyrazole core as a cornerstone of modern drug discovery pipelines.[2][3]

Key Therapeutic Target Class: Protein Kinases

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent one of the most successfully drugged target families, particularly in oncology. Dysregulation of kinase signaling is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[4] The pyrazole scaffold has proven exceptionally effective in generating potent and selective kinase inhibitors.[4][5]

Janus Kinases (JAKs) and the JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional responses, regulating immunity, inflammation, and hematopoiesis.[6][7] Constitutive activation of this pathway, often through mutations like JAK2-V617F, is a primary driver of myeloproliferative neoplasms (MPNs).[8]

Mechanism of Action: Pyrazole-based JAK inhibitors, such as Ruxolitinib, function as ATP-competitive inhibitors.[8] They occupy the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling effectively inhibits myeloproliferation and reduces inflammatory cytokine production.[4][8]

Diagram 1: The JAK-STAT Signaling Pathway and Inhibition by Pyrazole-Based Compounds

Caption: The MAPK/ERK signaling cascade, a common target in oncology.

Quantitative Data: Pyrazole-Based Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.

| Compound | Target Kinase(s) | IC50 (in vitro) | Therapeutic Area |

| Ruxolitinib | JAK1 | 3.3 nM [8] | Myelofibrosis |

| JAK2 | 2.8 nM [8] | ||

| Encorafenib | BRAF V600E | - | Melanoma |

| Baricitinib | JAK1 / JAK2 | - | Rheumatoid Arthritis |

| Pirtobrutinib | Bruton's Tyrosine Kinase (BTK) | - | Mantle Cell Lymphoma |

Note: Specific IC50 values can vary based on assay conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay (FRET-Based)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying the potency of kinase inhibitors. The principle relies on the detection of a phosphorylated substrate by a specific antibody, leading to a FRET signal.

Diagram 3: Workflow for a TR-FRET Kinase Inhibition Assay

Caption: A generalized workflow for determining inhibitor potency via TR-FRET.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the pyrazole test compound in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilution).

-

Prepare a 2X kinase/substrate master mix in the appropriate kinase assay buffer.

-

Prepare a 4X ATP solution in kinase assay buffer at a concentration equal to the ATP Km,app for the specific kinase.

-

-

Assay Execution (384-well plate format):

-

Add 2.5 µL of the serially diluted pyrazole compound or DMSO (vehicle control) to the appropriate wells.

-

Add 5 µL of the 2X kinase/substrate master mix to all wells.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to all wells.

-

Incubate the plate for 60-90 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

-

Signal Detection:

-

Stop the reaction by adding 10 µL of a TR-FRET detection buffer containing a Europium (Eu)-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled tracer.

-

Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

-

Read the plate using a TR-FRET-compatible microplate reader, measuring emissions at both the donor (Eu) and acceptor (Alexa Fluor® 647) wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET emission ratio (Acceptor signal / Donor signal) for each well.

-

Normalize the data by setting the vehicle control as 0% inhibition and a no-enzyme control as 100% inhibition.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) curve using appropriate analysis software.

-

Other Key Enzyme Targets

Beyond kinases, the pyrazole scaffold has been instrumental in developing inhibitors for a diverse range of enzymes implicated in inflammation, cardiovascular disease, and cancer.

Cyclooxygenases (COX)

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [9]While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation. [9] Mechanism of Action: Pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib are selective inhibitors of COX-2. [10]Their structure allows them to fit into the larger, more flexible active site of COX-2 while being too bulky to effectively bind to the narrower channel of the COX-1 active site. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Phosphodiesterase 5 (PDE5)

PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. [11]Inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation.

Mechanism of Action: Fused-pyrazole compounds like Sildenafil act as potent and selective inhibitors of PDE5. They mimic the structure of cGMP and compete for the active site of the enzyme, preventing the hydrolysis of cGMP and thereby enhancing its signaling effects.

Quantitative Data: Pyrazole-Based Enzyme Inhibitors

| Compound | Target Enzyme | IC50 | Therapeutic Area |

| Celecoxib | COX-2 | 40 nM [10] | Anti-inflammatory |

| COX-1 | ~12.1 µM [12] | ||

| Sildenafil | PDE5 | ~3.4 - 4 nM [3][13] | Erectile Dysfunction |

| Apixaban | Factor Xa | - | Anticoagulant |

Experimental Protocol: Chromogenic Enzyme Inhibition Assay (Example: Factor Xa)

This protocol describes a general method for determining inhibitor potency against an enzyme that cleaves a chromogenic substrate. It is widely applicable to serine proteases like Factor Xa.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of the pyrazole test inhibitor in an appropriate assay buffer containing a low concentration of DMSO (e.g., <1%).

-

Dilute the target enzyme (e.g., human Factor Xa) to a 2X working concentration in cold assay buffer. [14] * Prepare a 2X solution of the specific chromogenic substrate (e.g., a p-nitroanilide-linked substrate) in assay buffer.

-

-

Assay Execution (96-well plate format):

-

Add 50 µL of the serially diluted inhibitor or buffer (for positive and negative controls) to the wells.

-

Add 25 µL of the 2X enzyme solution to the inhibitor and positive control wells. Add 25 µL of assay buffer to the negative control (substrate blank) wells.

-

Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme. [14] * Initiate the reaction by adding 25 µL of the 2X chromogenic substrate solution to all wells.

-

-

Signal Detection:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) in kinetic mode, taking readings every 60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (Vmax) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Subtract the rate of the negative control (substrate blank) from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control (enzyme activity without inhibitor).

-

Determine the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting to a 4PL curve.

-

Nuclear Receptor Targets: The Androgen Receptor

Nuclear receptors are ligand-activated transcription factors that regulate gene expression. The Androgen Receptor (AR) is a key driver of prostate cancer growth and survival. [15] Mechanism of Action: Pyrazole-based AR antagonists like Darolutamide competitively inhibit the binding of androgens (e.g., testosterone, dihydrotestosterone) to the ligand-binding domain (LBD) of the receptor. [13]This blockade prevents AR dimerization and translocation to the nucleus, thereby inhibiting the transcription of androgen-dependent genes that promote cell proliferation. [13]

Diagram 4: Mechanism of Androgen Receptor (AR) Antagonism

Caption: Competitive inhibition of the Androgen Receptor by a pyrazole antagonist.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol describes a classic radioligand binding assay to determine the ability of a test compound to compete with a high-affinity radiolabeled androgen for binding to the AR.

Methodology:

-

Receptor Preparation (Rat Prostate Cytosol):

-

Excise ventral prostates from castrated male rats (24 hours post-castration).

-

Homogenize the tissue in ice-cold, low-salt TEDG buffer (Tris, EDTA, DTT, Glycerol).

-

Prepare the cytosolic fraction by ultracentrifugation (e.g., 30,000 x g for 30 minutes at 4°C) to pellet membranes and nuclei.

-

Collect the supernatant (cytosol) and determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Execution:

-

Prepare assay tubes in triplicate for total binding, non-specific binding (NSB), and a range of competitor concentrations.

-

To all tubes, add a fixed amount of rat prostate cytosol and a single, saturating concentration of a radiolabeled androgen (e.g., 1 nM [³H]-R1881).

-

To the NSB tubes, add a large excess (e.g., 1000-fold) of unlabeled R1881 to saturate all specific binding sites.

-

To the competitor tubes, add the serially diluted pyrazole test compound.

-

Incubate all tubes overnight (18-24 hours) at 4°C to reach binding equilibrium.

-

-

Separation and Detection:

-

Separate receptor-bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

-

Wash the HAP pellets with assay buffer to remove unbound radioligand.

-

Elute the bound radioligand from the HAP with ethanol and transfer to scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Calculate the percent specific binding for each competitor concentration relative to the control (specific binding with no competitor).

-

Determine the IC50 value by plotting percent specific binding vs. the logarithm of the competitor concentration and fitting to a 4PL curve.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its proven success against major target classes, including kinases, enzymes, and nuclear receptors, underscores its versatility and privileged status in drug discovery. The ability to fine-tune the scaffold through synthetic modifications allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future efforts will likely focus on applying the pyrazole framework to novel and challenging targets, including allosteric sites on enzymes and protein-protein interactions. As our understanding of disease biology deepens, the strategic deployment of proven pharmacophores like pyrazole will remain a critical component in the development of the next generation of targeted medicines.

References

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. Available at: [Link]

-

JAK-STAT Signaling Pathway. Creative Diagnostics. Available at: [Link]

-

JAK-STAT signaling pathway. Wikipedia. Available at: [Link]

-

Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. British Journal of Pharmacology. Available at: [Link]

-

JAK-STAT signaling pathway – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

MAP Kinase Signaling Pathways. Creative Diagnostics. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

JAK-STAT Pathway Heterogeneity Governs Immunotherapy Response in Breast Cancer. Advanced Science. Available at: [Link]

-

Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Therapeutic Advances in Hematology. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

MAPK/ERK pathway. Wikipedia. Available at: [Link]

-

MAPK Signaling Pathway || Animated Explanation. YouTube. Available at: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

-

The MAPK Signaling Pathway. YouTube. Available at: [Link]

-

COX Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Signal Transduction Pathways: MAP Kinases. The Medical Biochemistry Page. Available at: [Link]

-

Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation. The EMBO Journal. Available at: [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. Available at: [Link]

-

Protocol for Androgen Receptor Competitive Binding Assay. Interagency Coordinating Committee on the Validation of Alternative Methods. Available at: [Link]

-

Evaluation of Darolutamide (ODM201) Efficiency on Androgen Receptor Mutants Reported to Date in Prostate Cancer Patients. Cancers. Available at: [Link]

-

Developing a phosphodiesterase-5 inhibitor assay to... F1000Research. Available at: [Link]

-

Factor Xa Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

-

IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Available at: [Link]

-

Use of the JAK1/JAK2 inhibitor ruxolitinib in the treatment of patients with myelofibrosis. Community Oncology. Available at: [Link]

-

Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

-

Clinical Development of Darolutamide: A Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer. ResearchGate. Available at: [Link]

-

PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Available at: [Link]

-

The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules. Available at: [Link]

-

Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry. Available at: [Link]

-

Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms. Frontiers in Oncology. Available at: [Link]

-

Darolutamide: Approved For Non-Metastatic Castration-Resistant Prostate Cancer. Oncology Times. Available at: [Link]

-

Guide to transitioning from the aPTT to anti-Xa assay to manage heparin infusions; from The Anticoagulation Forum Purpose. Anticoagulation Forum. Available at: [Link]

-

Mechanism of action. Jakafi® (ruxolitinib). Available at: [Link]

-

The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine. Available at: [Link]

-

Response of Ruxolitinib Treatment in JAK2 Positive Versus JAK2 Negative Primary Myelofibrosis Patients. Docwire News. Available at: [Link]

-

NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. Available at: [Link]

-

Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. Dimensions of Critical Care Nursing. Available at: [Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide. Scilit. Available at: [Link]

-

Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. Frontiers in Oncology. Available at: [Link]

-

(PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. Available at: [Link]

-

Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Medscape. Available at: [Link]

Sources

- 1. Anti-Xa Assays [practical-haemostasis.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.stanford.edu [med.stanford.edu]

- 10. apexbt.com [apexbt.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Technical Review: Substituted Pyrazolopyridines in Drug Discovery

This guide serves as a technical reference for the design, synthesis, and biological evaluation of substituted pyrazolopyridines, with a specific focus on the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine scaffolds.

Executive Summary

Substituted pyrazolopyridines represent a class of "privileged scaffolds" in medicinal chemistry due to their structural isomorphism with purines and indoles. This molecular mimicry allows them to interact promiscuously yet tunably with ATP-binding pockets of kinases, phosphodiesterases (PDEs), and G-protein coupled receptors (GPCRs).

The core value of this scaffold lies in its rigid bicyclic framework, which reduces the entropic penalty of binding, while offering specific vectors (N1, C3, C4, C6 positions) for substituent decoration to achieve selectivity. This guide analyzes the synthetic accessibility and structure-activity relationships (SAR) of the two most clinically relevant isomers: pyrazolo[3,4-b]pyridine (e.g., Vericiguat) and pyrazolo[1,5-a]pyridine (e.g., Ibudilast).

Structural Classification & Isomerism

The fusion of a pyrazole ring with a pyridine ring can yield five distinct isomers. However, drug discovery efforts are disproportionately focused on the [3,4-b] and [1,5-a] systems.

The Isomers[1]

-

Pyrazolo[3,4-b]pyridine: The most widely utilized isomer in kinase inhibition. It mimics the adenine core of ATP.

-

Key Drugs: Vericiguat (sGC stimulator), Tracazolate (GABA modulator).

-

-

Pyrazolo[1,5-a]pyridine: A bioisostere of indole. The bridgehead nitrogen eliminates the need for an NH hydrogen donor, altering solubility and metabolic profiles.

-

Key Drugs: Ibudilast (PDE inhibitor).[1]

-

Visualization: Scaffold Hierarchy

Figure 1: Classification of clinically relevant pyrazolopyridine scaffolds and their representative drugs.

Synthetic Strategies

Causality in Synthetic Design

The choice of synthetic route depends heavily on the substitution pattern required for the target biological activity.

-

Route A (Cyclocondensation): Preferred for [3,4-b] systems where the pyridine ring requires heavy substitution (e.g., Vericiguat). We build the pyridine ring onto a pre-formed pyrazole.[2]

-

Route B (Cyclization): Preferred when the pyridine core is available (e.g., 2-chloronicotinonitriles) and the pyrazole ring is formed subsequently.

Detailed Protocol: Synthesis of Vericiguat Intermediate

This protocol describes the synthesis of methyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate , a key intermediate in the synthesis of the heart failure drug Vericiguat.[3] This route demonstrates the "Route A" strategy.

Reagents:

-

Starting Material 1: Methyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (Aminopyrazole core).

-

Starting Material 2: 3-(Dimethylamino)-2-fluoroacrolein (The electrophile).

-

Catalyst: Trifluoroacetic acid (TFA) (optional for rate enhancement).

Step-by-Step Methodology:

-

Preparation of Electrophile: Generate 3-(dimethylamino)-2-fluoroacrolein in situ or use commercially available stock. Ensure anhydrous conditions to prevent hydrolysis of the enamine.

-

Condensation:

-

Charge a reaction vessel with Methyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (1.0 eq) and Ethanol (10 volumes).

-

Add 3-(dimethylamino)-2-fluoroacrolein (1.2 eq) dropwise.

-

Add catalytic TFA (0.1 eq).

-

-

Cyclization:

-

Workup & Purification:

-

Cool the reaction mixture to 0–5 °C. The product often precipitates due to the planarity and stacking of the newly formed bicyclic system.

-

Filter the solid. Wash with cold ethanol.

-

Recrystallize from Ethanol/Water if purity is <98%.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the pyrazole-NH2 signal (approx. 6.0 ppm) and the appearance of new aromatic pyridine protons (approx. 8.5-9.0 ppm).

-

Visualization: Vericiguat Retrosynthesis

Figure 2: Retrosynthetic workflow for the Vericiguat pyrazolo[3,4-b]pyridine core.

Medicinal Chemistry & SAR

Biological Mechanisms

The pyrazolopyridine scaffold is versatile because its nitrogen atoms can serve as both hydrogen bond acceptors (N2, N7) and donors (N1-H in 1H-isomers, though usually substituted in drugs).

-

Kinase Inhibition (FGFR/c-Met): The N-N-C-N motif mimics the N1-C6-N7 of adenine, forming critical H-bonds with the "hinge region" of kinase domains.

-

sGC Stimulation (Vericiguat): The scaffold binds to the β1 subunit of soluble Guanylate Cyclase (sGC), stabilizing the nitrosyl-heme complex and sensitizing the enzyme to endogenous NO.

-

PDE Inhibition (Ibudilast): The planar system intercalates into the PDE active site, blocking cAMP/cGMP hydrolysis.

Structure-Activity Relationship (SAR) Data

The following table summarizes SAR data for a series of pyrazolo[3,4-b]pyridine FGFR inhibitors (Fibroblast Growth Factor Receptor), highlighting the sensitivity of the C3 and N1 positions.

Table 1: SAR of Pyrazolo[3,4-b]pyridine FGFR Inhibitors (Representative Data)

| Compound ID | R1 (N-Substituent) | R3 (C-Substituent) | FGFR1 IC50 (nM) | Cellular Activity (H1581) |

| Ref 1 | Methyl | H | >10,000 | Inactive |

| Ref 2 | Phenyl | H | 850 | Weak |

| Ref 3 | 2,6-difluorophenyl | Dimethoxyphenyl | 12 | Potent |

| Lead (7n) | 2,6-difluorophenyl | 3,5-dimethoxyphenyl (via linker) | 0.8 | Potent (IC50 < 10 nM) |

| Var A | H | Dimethoxyphenyl | 450 | Moderate |

Interpretation: Bulky, electron-rich aromatic groups at R3 are critical for filling the hydrophobic pocket adjacent to the ATP binding site. The N1 substituent (2,6-difluorophenyl) provides optimal orthogonal packing against the gatekeeper residue.

Visualization: Kinase Signaling Pathway

Figure 3: Mechanism of Action for Pyrazolopyridine FGFR Inhibitors blocking downstream oncogenic signaling.

References

-

Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry.

-

Huang, L., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.

-

Mullard, A. (2021). FDA approves vericiguat. Nature Reviews Drug Discovery.

-

Rolph, M.S., et al. (2002). Ibudilast: a non-selective PDE inhibitor with immune-modulatory activity. Expert Opinion on Investigational Drugs.

-

Patel, J.B., et al. (1985). Pharmacology of pyrazolopyridines.[6] Pharmacology Biochemistry and Behavior.[6]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

- 6. Tracazolate - Wikipedia [en.wikipedia.org]

Technical Deep Dive: Discovery and Synthesis of Novel Pyrazole-Pyridine Scaffolds

Executive Summary: The Privileged Scaffold Status

In modern medicinal chemistry, the fusion of pyrazole and pyridine rings represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine systems have emerged as high-value templates for developing ATP-competitive kinase inhibitors (e.g., FGFR, TRK, CDK) and allosteric modulators of GPCRs.

This guide moves beyond generic reviews to provide a rigorous, field-proven technical roadmap for the rational design and synthesis of these scaffolds. We focus on overcoming common synthetic bottlenecks (regioselectivity, solubility) and implementing green, multicomponent reaction (MCR) architectures that accelerate Lead Optimization (LO) cycles.

Rational Design & SAR Logic

The therapeutic potency of pyrazole-pyridine scaffolds stems from their ability to mimic the purine ring of ATP. However, "novelty" in this space requires moving beyond simple bioisosterism into specific vector exploration.

The Hinge-Binding Vector

For kinase inhibitors, the N1 and C3 positions of the pyrazole ring and the C4/C5 positions of the pyridine ring are critical.

-

Hinge Interaction: The pyridine nitrogen (N7 in [3,4-b] systems) often serves as a hydrogen bond acceptor, while the pyrazole NH (or exocyclic amine) acts as a donor.

-

Solubility Handle: Functionalization at C6 (pyridine) is often used to append solubilizing groups (morpholine, piperazine) that project into the solvent-exposed region.

Visualization: Pharmacophore Mapping

The following diagram illustrates the critical Structure-Activity Relationship (SAR) nodes for a generic pyrazolo[3,4-b]pyridine kinase inhibitor.

Figure 1: SAR Logic flow for Pyrazolo[3,4-b]pyridine kinase inhibitors. The core scaffold serves as the anchor, with specific vectors targeting distinct protein pockets.

Synthetic Architectures

We distinguish between "Classical" routes (often low-yielding and harsh) and "Modern" routes (convergent and atom-economical).

Comparison of Methodologies

| Feature | Classical Condensation | [3+2] Cycloaddition | Green Multicomponent (MCR) |

| Primary Precursors | Hydrazines + 1,3-Dicarbonyls | N-aminopyridines + Alkynes | Aldehydes + Malononitrile + Enaminones |

| Atom Economy | Low (Multi-step protection often needed) | Moderate | High (One-pot) |

| Regioselectivity | Often poor (Isomer mixtures) | High (Controlled by electronics) | High (Thermodynamically controlled) |

| Catalyst | Strong Acids/Bases (AcOH, NaOEt) | Oxidants (PIDA) or Cu(II) | Solid Acids (AC-SO3H, Nanocatalysts) |

| Suitability | Gram-scale manufacturing | Diversity-oriented synthesis | High-throughput Library Gen. |

The Modern Standard: One-Pot Cascade Synthesis

The most efficient route for generating novel libraries is the One-Pot Pseudo-Four-Component Reaction . This method utilizes an amorphous carbon-supported sulfonic acid (AC-SO3H) catalyst to drive the condensation of an aldehyde, malononitrile, and a pre-formed enaminone (or in situ equivalent).

Mechanism:

-

Knoevenagel Condensation: Aldehyde + Malononitrile → Arylidenemalononitrile.

-

Michael Addition: Enaminone attacks the activated alkene.

-

Cyclization: Intramolecular nucleophilic attack and tautomerization to form the fused pyridine ring.

Figure 2: One-pot synthetic cascade for pyrazolo[3,4-b]pyridine derivatives using solid-acid catalysis.

Detailed Experimental Protocol

Objective: Synthesis of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Intermediate) followed by conversion to Pyrazolo[3,4-b]pyridine-5-carboxylate .

Note: This protocol is adapted from high-yield methodologies utilizing sulfonated amorphous carbon (AC-SO3H) for green catalysis [1, 4].

Materials

-

Reagents: Benzaldehyde (1.0 mmol), Malononitrile (1.0 mmol), Ethyl acetoacetate (1.0 mmol), Phenylhydrazine (1.0 mmol).

-

Catalyst: AC-SO3H (Prepared by sulfonation of charred glucose/sucrose).

-

Solvent: Ethanol (95%).

Step-by-Step Methodology

-

Catalyst Activation: Ensure AC-SO3H is dried at 100°C for 1 hour prior to use to remove adsorbed moisture.

-

One-Pot Assembly:

-

In a 25 mL round-bottom flask, combine Benzaldehyde (106 mg, 1 mmol), Malononitrile (66 mg, 1 mmol), Ethyl acetoacetate (130 mg, 1 mmol), and Phenylhydrazine (108 mg, 1 mmol).

-

Add 5 mL of Ethanol.

-

Add 5-10 mg of AC-SO3H catalyst.

-

-

Reaction:

-

Stir the mixture magnetically at Room Temperature (25°C).

-

Monitor via TLC (Eluent: Ethyl acetate/n-Hexane 3:7).

-

Observation: A solid precipitate typically begins to form within 15-30 minutes. Reaction completion is usually observed within 2-3 hours.

-

-

Work-up:

-

Add 10 mL of hot ethanol to dissolve the product.

-

Filter the hot solution to recover the solid AC-SO3H catalyst (Recyclable up to 5 times).

-

Allow the filtrate to cool to room temperature, then refrigerate at 4°C.

-

-

Purification:

-

Collect the crystallized solid by vacuum filtration.

-

Wash with cold ethanol (2 x 5 mL).

-

Recrystallize from ethanol if necessary.

-

Validation Parameters

-

Yield Expectation: 85-92%.[1]

-

Appearance: Yellow to pale orange crystalline solid.

-

1H NMR (DMSO-d6, 500 MHz) Diagnostic Peaks:

- 12.0-12.5 ppm (Broad s, 1H, NH of pyridine ring if tautomer exists).

- 7.2-7.8 ppm (m, Aromatic protons).

- 2.1-2.4 ppm (s, 3H, CH3 on pyrazole).

Characterization & Validation

Trustworthiness in synthesis requires rigorous structural confirmation.

Spectroscopic Signatures

-

IR Spectroscopy: Look for the disappearance of the carbonyl peak of the aldehyde (1700 cm⁻¹) and the appearance of the CN stretch (if nitrile retained) at ~2200 cm⁻¹. The NH stretch of the amino group (if present) appears as a doublet around 3300-3400 cm⁻¹.

-

X-Ray Crystallography: Essential for confirming the regiochemistry of the fusion (i.e., [3,4-b] vs [1,5-a]), as NMR can sometimes be ambiguous regarding N-alkylation sites.

Biological Assay Integration

For researchers targeting kinases (e.g., FGFR, c-Met), the synthesized scaffold must be validated in an enzymatic assay.

-

Assay Type: ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay.

-

Control: Use Staurosporine or a known specific inhibitor (e.g., Glumetinib for c-Met) as a positive control.

-

Metric: Report IC50 values. A "hit" in this scaffold class typically requires IC50 < 1 µM to warrant further optimization.

Future Perspectives: PROTACs and Covalent Inhibitors

The pyrazole-pyridine scaffold is evolving. Current trends involve:

-

Covalent Targeting: Appending acrylamide "warheads" to the C6 position to target non-catalytic cysteines (e.g., in BTK or EGFR).

-

PROTAC Linkers: Using the solvent-exposed C6 or N1 positions to attach E3 ligase recruiters (Cereblon/VHL ligands) for targeted protein degradation.

References

-

Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.[2][3] RSC Advances. Link

-

Ansari, A., et al. (2017). Pyrazolo[3,4-b]pyridine: A privileged scaffold for the design of anticancer agents.[4][5] European Journal of Medicinal Chemistry. Link

-

Wang, J., et al. (2024).[6][7] The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition. Synlett. Link

-

Konwar, M., et al. (2023).[8] Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Synthesis. Link

-

Eissa, I. H., et al. (2019).[8] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances. Link

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

An In-Depth Technical Guide to 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details the molecule's chemical properties, including its molecular formula and weight. A detailed, field-proven protocol for its synthesis via N-alkylation of 4-bromo-1H-pyrazole is presented, along with a discussion of the underlying chemical principles. Furthermore, this guide explores the critical role of the pyrazole scaffold in modern pharmacology, particularly in the development of targeted kinase inhibitors, contextualizing the potential applications of this specific molecule in advancing therapeutic research.

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. The pyrazole ring is a common feature in numerous FDA-approved drugs, demonstrating its clinical significance across various disease areas, including oncology, inflammation, and infectious diseases.

One of the most prominent applications of pyrazole derivatives is in the development of protein kinase inhibitors.[1][2] Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole core can be strategically substituted to create molecules that bind with high affinity and selectivity to the ATP-binding site of specific kinases, thereby inhibiting their activity and halting downstream signaling cascades that promote tumor growth and survival. The bromo-substitution on the pyrazole ring of 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine provides a valuable handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of drug candidates.

This guide focuses on 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine as a prime example of a pyrazole-containing building block with significant potential in drug discovery. We will delve into its fundamental chemical properties, provide a detailed methodology for its synthesis, and discuss its potential applications in the context of kinase inhibitor development.

Core Molecular Attributes

A thorough understanding of the fundamental physicochemical properties of 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine is essential for its effective use in research and development.

Chemical Structure and Formula

The chemical structure of 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine consists of a 4-bromopyrazole ring linked to a pyridine ring through a methylene bridge at the N1 position of the pyrazole and the 4-position of the pyridine.

Molecular Formula: C₉H₈BrN₃

A closely related compound, 4-(4-Bromo-1-pyrazolyl)-3-methylpyridine, has been assigned the CAS Number 1339010-74-0.[3]

Quantitative Data Summary

The key quantitative data for 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine are summarized in the table below. The molecular weight is calculated from the molecular formula.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN₃ | Calculated |

| Molecular Weight | 238.08 g/mol | Calculated |

| Monoisotopic Mass | 236.99016 Da | PubChem (for C9H8BrN3)[3] |

Synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine: A Step-by-Step Protocol

The synthesis of 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine is most effectively achieved through the N-alkylation of 4-bromo-1H-pyrazole with a suitable electrophile, such as 4-(chloromethyl)pyridine hydrochloride. This reaction is a classic example of nucleophilic substitution, where the deprotonated pyrazole nitrogen acts as the nucleophile.

Reaction Scheme

Caption: Synthetic route to 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine.

Detailed Experimental Protocol

This protocol is based on established methodologies for the N-alkylation of pyrazoles and provides a reliable starting point for the synthesis.[1][4]

Materials:

-

4-Bromo-1H-pyrazole

-

4-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-pyrazole (1.0 equivalent).

-

Solvent and Base Addition: Add anhydrous DMF or acetonitrile to dissolve the pyrazole. To this solution, add potassium carbonate (1.5-2.0 equivalents) or carefully add sodium hydride (1.1 equivalents) in portions.

-

Activation: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.

-

Alkylation: Add 4-(chloromethyl)pyridine hydrochloride (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If sodium hydride was used, carefully quench the excess hydride with a few drops of water or isopropanol.

-

Extraction: Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine.

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is crucial, especially when using a strong base like sodium hydride, to prevent reaction with atmospheric moisture and carbon dioxide.

-

Anhydrous Solvents: Anhydrous solvents are essential to ensure the efficiency of the base and prevent unwanted side reactions.

-

Choice of Base: Potassium carbonate is a milder base suitable for many N-alkylations. Sodium hydride is a stronger, non-nucleophilic base that ensures complete deprotonation of the pyrazole, which can be beneficial for less reactive electrophiles.

-

Reaction Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction. The optimal temperature may need to be determined empirically.

Characterization and Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyridine rings, as well as a characteristic singlet for the methylene bridge protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms in the pyrazole and pyridine rings, and the methylene bridge.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for C-H, C=C, and C-N stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine scaffold is a valuable building block for the synthesis of potential kinase inhibitors. The pyrazole moiety can act as a hinge-binding motif, interacting with the backbone of the kinase ATP-binding site, a common feature in many kinase inhibitors.

Caption: Drug discovery workflow utilizing the title compound.

The bromine atom at the 4-position of the pyrazole ring is particularly significant as it serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[5] This allows for the systematic exploration of the chemical space around the pyrazole core to optimize the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Conclusion